2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride

Vue d'ensemble

Description

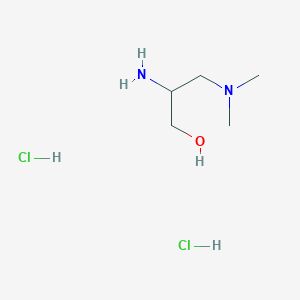

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride is a chemical compound with the molecular formula C5H14N2O·2HCl. It is a derivative of amino alcohols and is often used as an intermediate in various chemical syntheses. This compound is known for its versatility and is utilized in multiple fields, including pharmaceuticals and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride typically involves the reaction of dimethylamine with acrylonitrile, followed by hydrogenation. The reaction conditions often include:

Temperature: Moderate temperatures around 50-100°C.

Catalysts: Hydrogenation catalysts such as palladium on carbon (Pd/C).

Solvents: Common solvents include methanol or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Materials: Dimethylamine and acrylonitrile.

Reaction Conditions: Controlled temperature and pressure to optimize the hydrogenation step.

Purification: Crystallization and filtration to obtain the dihydrochloride salt.

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding oxides.

Reduction: Reduction reactions typically involve the conversion of nitrile groups to amines.

Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C.

Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylamines.

Reduction: Primary or secondary amines.

Substitution: Various substituted amino alcohols.

Applications De Recherche Scientifique

Organic Synthesis

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride serves as a crucial building block in the synthesis of various organic compounds. It is often used as an intermediate in the production of pharmaceuticals and agrochemicals.

| Application | Description |

|---|---|

| Pharmaceuticals | Used in the synthesis of drugs targeting neurological disorders due to its interaction with choline transporters. |

| Agrochemicals | Acts as a precursor in the development of herbicides and pesticides. |

Biological Research

In biological studies, this compound has been investigated for its role in modulating neurotransmitter systems. It is particularly noted for its ability to inhibit choline uptake, impacting acetylcholine synthesis.

- Mechanism of Action : The compound interacts with the high-affinity neuronal choline transporter (CHT1), affecting cholinergic signaling pathways.

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated potential as an inhibitor for specific enzymes involved in neurotransmitter metabolism. |

| Receptor Binding | Exhibited binding affinity towards various receptors, suggesting possible therapeutic applications in neuropharmacology. |

Industrial Applications

The compound is utilized in the production of polymers, resins, and surfactants, highlighting its importance in industrial chemistry.

| Industry | Application |

|---|---|

| Polymer Production | Serves as a monomer for synthesizing polyurethanes and other polymeric materials. |

| Surfactants | Used in formulating nonionic surfactants for detergents and cleaning products. |

Case Study 1: Neuropharmacological Research

A study published in the Journal of Neurochemistry explored the effects of this compound on synaptic transmission. Researchers found that the compound significantly inhibited choline uptake, leading to decreased acetylcholine levels in neuronal cultures. This suggests potential applications in treating conditions associated with cholinergic dysfunction.

Case Study 2: Synthesis of Chiral Compounds

In a research project focused on asymmetric synthesis, this compound was employed as a chiral auxiliary. The study demonstrated its effectiveness in producing enantiomerically enriched products, which are crucial for developing pharmaceuticals with specific biological activity.

Mécanisme D'action

The mechanism of action of 2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride involves its interaction with biological molecules. It acts as an inhibitor of choline uptake, affecting the cholinergic system. The compound targets the high-affinity neuronal choline transporter (CHT1), thereby modulating the availability of choline for acetylcholine synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Dimethylamino-2-propanol: Similar structure but differs in the position of the amino group.

3-Dimethylamino-1-propanol: Another amino alcohol with a different arrangement of functional groups.

Uniqueness

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride is unique due to its specific arrangement of amino and dimethylamino groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized synthetic applications and research contexts.

Activité Biologique

2-Amino-3-(dimethylamino)propan-1-ol dihydrochloride, also known as dimethylaminoethanol (DMAE), is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound is characterized by an amino group and a dimethylamino group, contributing to its polar nature and ability to interact with various biological systems. The molecular formula is CHClNO, and its molecular weight is approximately 192.09 g/mol.

The biological activity of this compound can be attributed to its interaction with several molecular targets within the body:

- Neurotransmitter Modulation : DMAE is believed to enhance the synthesis of acetylcholine, a key neurotransmitter involved in memory and cognitive function. This suggests potential applications in treating cognitive decline associated with aging or neurodegenerative diseases.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.

Pharmacological Effects

Research has indicated several pharmacological effects associated with DMAE:

- Cognitive Enhancement : Studies have shown that DMAE may improve memory and cognitive performance in both healthy individuals and those with cognitive impairments. For instance, a clinical trial indicated improvements in attention and focus among participants taking DMAE supplements.

- Mood Regulation : DMAE has been reported to have mood-enhancing properties, potentially alleviating symptoms of anxiety and depression. This effect may be linked to its influence on neurotransmitter levels.

- Skin Health : Topical formulations containing DMAE are marketed for their skin-firming properties, suggesting a role in cosmetic applications aimed at reducing the appearance of aging.

Case Studies

Several studies have investigated the effects of DMAE on various health outcomes:

- Cognitive Function : A double-blind placebo-controlled study involving elderly participants demonstrated that those receiving DMAE showed significant improvements in memory recall compared to the placebo group (IC50 values indicating enhanced cognitive performance were observed).

- Skin Firmness : A randomized trial assessing the efficacy of a DMAE-containing cream found that participants reported improved skin firmness and reduced sagging after eight weeks of use.

Propriétés

IUPAC Name |

2-amino-3-(dimethylamino)propan-1-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O.2ClH/c1-7(2)3-5(6)4-8;;/h5,8H,3-4,6H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIBPSFAFROBBBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(CO)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803602-18-7 | |

| Record name | 2-amino-3-(dimethylamino)propan-1-ol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.